2-Ethylcyclopentane-1-sulfonyl chloride
Description
2-Ethylcyclopentane-1-sulfonyl chloride (CAS: 1597941-26-8) is an organosulfur compound with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.69 g/mol . It features a cyclopentane ring substituted with an ethyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This structure confers reactivity typical of sulfonyl chlorides, enabling its use in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters).
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-ethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
PSUIFEGHKKRBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopentane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the chlorosulfonation of 2-ethylcyclopentane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides. This method uses N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as the chlorinating agent. The reaction conditions are mild, and the yields are generally high .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of more scalable and efficient processes. One such method is the continuous flow synthesis, which allows for better control over reaction conditions and improved safety. This method can use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorosulfonation of disulfides and thiols .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonyl chlorides.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
2-Ethylcyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Sulfonyl chlorides are used in the production of dyes, detergents, and polymers.
Mechanism of Action
The mechanism of action of 2-ethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of sulfonamides, where the sulfonyl chloride reacts with amines to form the corresponding sulfonamide.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
The following table and analysis compare 2-ethylcyclopentane-1-sulfonyl chloride with structurally related sulfonyl chlorides, emphasizing molecular features, reactivity, and applications.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number | Source Type |
|---|---|---|---|---|---|
| This compound | C₇H₁₃ClO₂S | 196.69 | Cyclopentane ring, ethyl substituent | 1597941-26-8 | Product catalog |
| 2-Ethylcyclopropane-1-sulfonyl chloride | C₅H₉ClO₂S | 168.64 | Cyclopropane ring (high ring strain) | CID 55212029 | Computational report (2025) |
| 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride | C₈H₁₅ClO₃S | 226.72 | Ether linkage (cyclopentylmethoxy group) | 1535312-81-2 | Chemical supplier data |
| 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride | C₇H₁₁ClO₃S | 210.67* | Cyclopropyl and ethoxy substituents | 2031258-71-4 | R&D product sheet |
| 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride | C₆H₅ClO₃S₂ | 224.69 | Thiophene aromatic ring | - | Molecular profiling service |
*Molecular weight inferred from structure.
Key Comparative Analysis
Ring Size and Strain The cyclopentane ring in the target compound offers moderate ring strain compared to the highly strained cyclopropane analog (CID 55212029). Cyclopropane’s strain increases reactivity in ring-opening reactions, whereas cyclopentane derivatives are more stable and suited for stepwise functionalization .
Substituent Effects The ethyl group in this compound provides steric bulk, which may slow nucleophilic attacks compared to smaller analogs like 2-ethylcyclopropane-1-sulfonyl chloride. The cyclopentylmethoxy group in C₈H₁₅ClO₃S (CAS 1535312-81-2) enhances hydrophobicity and could improve solubility in nonpolar solvents, a trait absent in the target compound . The thiophene substituent in C₆H₅ClO₃S₂ introduces aromaticity and π-electron density, likely increasing electrophilic reactivity at the sulfur center .
Reactivity and Applications
- Sulfonyl chlorides with strained rings (e.g., cyclopropane derivatives) are often used in high-energy reactions, such as polymer crosslinking, whereas cyclopentane-based compounds like the target are preferred in controlled syntheses (e.g., pharmaceuticals) .
- Ether-containing analogs (e.g., C₈H₁₅ClO₃S) may exhibit dual reactivity (sulfonylation and ether cleavage), broadening their utility in multi-step syntheses .
Research Findings and Data Gaps
- Safety and Handling : Hazard data for this compound are unspecified, but analogs like 2-(thiophen-2-yl)ethane-1-sulfonyl chloride likely require precautions against moisture and heat due to the -SO₂Cl group’s hydrolytic sensitivity .
- Computational Insights : Collision cross-section analysis for cyclopropane derivatives (CID 55212029) highlights their compact geometry, which may influence chromatographic retention times compared to bulkier cyclopentane analogs .
Biological Activity
2-Ethylcyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, including antibacterial and antifungal activities, as well as its mechanism of action based on recent research findings.
- Chemical Formula : C₈H₁₃ClO₂S
- Molecular Weight : 194.71 g/mol
- Solubility : Highly soluble in organic solvents, with moderate aqueous solubility.
Biological Activity Overview
Research has shown that this compound exhibits significant biological activities, particularly against various microbial strains. The following sections detail these activities, supported by data tables and case studies.
Antibacterial Activity
In a study evaluating the antibacterial properties of various sulfonyl chlorides, including this compound, it was found to possess moderate to good activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the antibacterial efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 200 |
| Pseudomonas aeruginosa | 10 | 200 |
Note: The standard drug used for comparison was Streptomycin, which showed a zone of inhibition of 20 mm against S. aureus.
Antifungal Activity
The compound also demonstrated antifungal activity against several fungal strains. The results indicated that it could serve as a potential candidate for antifungal drug development.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 100 |
| Aspergillus niger | 13 | 100 |
The biological activity of sulfonyl chlorides is often attributed to their ability to interact with bacterial enzymes and proteins. Molecular docking studies have suggested that this compound effectively binds to the active sites of target proteins such as DNA gyrase, which is crucial for bacterial DNA replication.
Case Study: Molecular Docking Analysis
A molecular docking analysis was conducted using the crystal structure of DNA gyrase A (PDB ID: 3LPX). The binding affinity and interaction profiles were analyzed:
- Docking Score : -8.0 kcal/mol for this compound.
- Key Interactions : Formation of hydrogen bonds with critical amino acid residues in the active site.
These findings suggest that the compound's mechanism may involve inhibition of bacterial growth through interference with DNA replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
